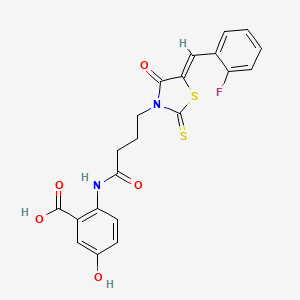
(Z)-2-(4-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-5-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(4-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-5-hydroxybenzoic acid is a useful research compound. Its molecular formula is C21H17FN2O5S2 and its molecular weight is 460.49. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(4-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-5-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(4-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-5-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
A significant area of research for (Z)-2-(4-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-5-hydroxybenzoic acid derivatives has been their antimicrobial properties. Various studies have synthesized and evaluated the antimicrobial activities of these compounds, showing effectiveness against a broad spectrum of bacteria and fungi. For instance, derivatives of thiazolidinone, such as those studied by Pansare et al. (2015), demonstrated good to moderate activity against both gram-positive and gram-negative bacteria, comparable to standard drugs like Ampicillin but lower than Ciprofloxacin. Further, Krátký et al. (2017) found that some rhodanine-3-acetic acid-based amides and esters exhibited promising activity against mycobacteria, including Mycobacterium tuberculosis, and certain Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (Pansare Dattatraya & Shinde Devanand, 2015); (Krátký M., Vinšová J., & Stolaříková J., 2017).
Anticancer Potential
Another vital area of application is the evaluation of anticancer properties. Compounds bearing the thiazolidin-4-one moiety have been explored for their potential in inhibiting cancer cell growth. Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives and found specific compounds to exhibit notable anticancer activity against various cancer cell lines, with significant findings in the reduction of tumor cell viability. These results point towards the potential of these compounds in developing anticancer therapies, highlighting the importance of structural modifications for enhanced activity (Deep A. et al., 2016).
Molecular Interaction Studies
Research has also extended to understanding the molecular interactions of these compounds with biological targets through spectroscopic analysis and computational studies. Mary et al. (2021) performed a comprehensive study involving spectroscopic analysis, DFT studies, and molecular docking to evaluate the interaction mechanisms of a thioxothiazolidine derivative with antimicrobial properties. Their findings on the molecule's binding affinity and interactions with receptors contribute to the foundational knowledge for designing pharmaceutical applications with enhanced efficacy and specificity (Mary Y. et al., 2021).
特性
IUPAC Name |
2-[4-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O5S2/c22-15-5-2-1-4-12(15)10-17-19(27)24(21(30)31-17)9-3-6-18(26)23-16-8-7-13(25)11-14(16)20(28)29/h1-2,4-5,7-8,10-11,25H,3,6,9H2,(H,23,26)(H,28,29)/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGZBNXKFQXBLL-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)O)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)O)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-5-hydroxybenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2720441.png)
![2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2720442.png)
![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone](/img/structure/B2720444.png)
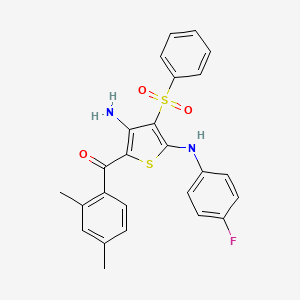
![2-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2720447.png)
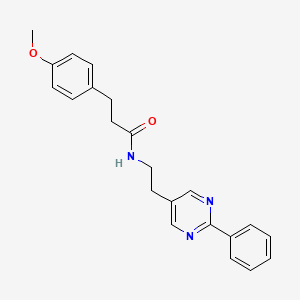
![1-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]azepan-2-one](/img/structure/B2720449.png)
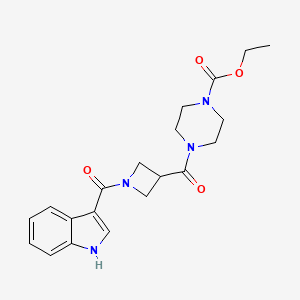

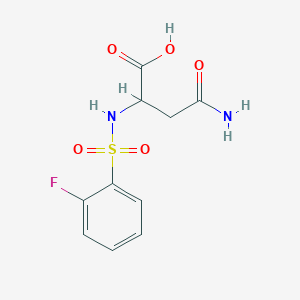
![N-(3-isopropylphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2720459.png)

